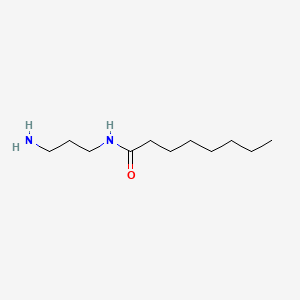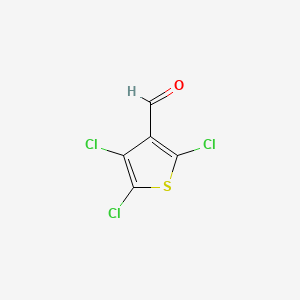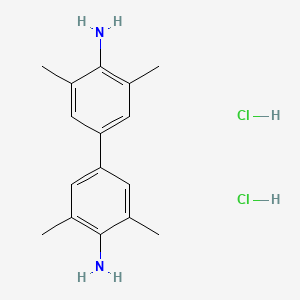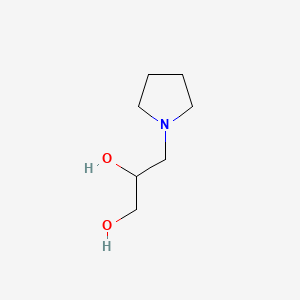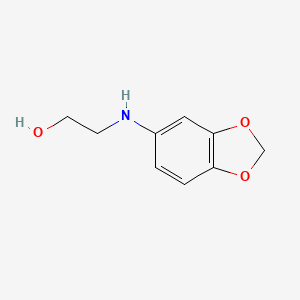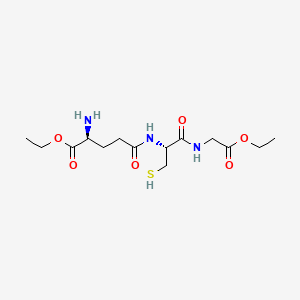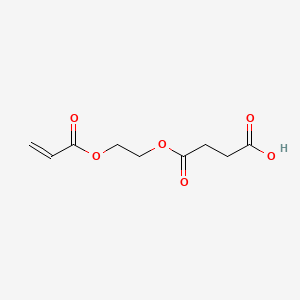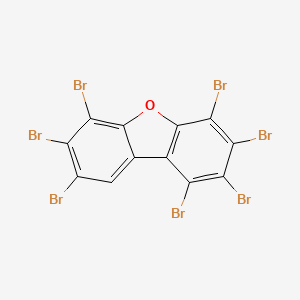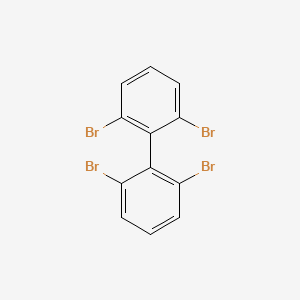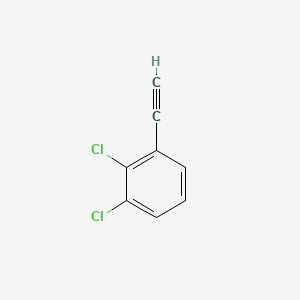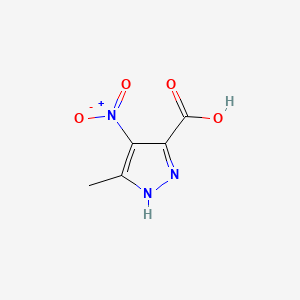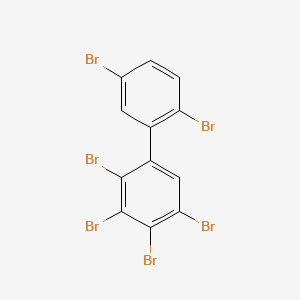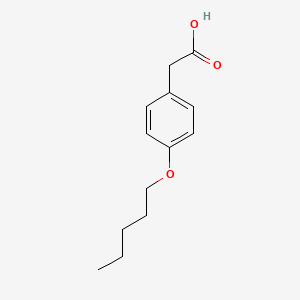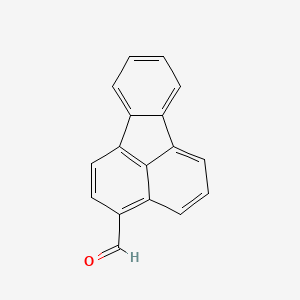![molecular formula C21H30O2 B1330047 (5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 13611-97-7](/img/structure/B1330047.png)
(5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is a type of steroid. It belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane .
Molecular Structure Analysis
The molecular structure of this compound is complex, as it is a steroid. Steroids are characterized by a carbon skeleton with four fused rings, specifically, three six-member cyclohexane rings and one five-member cyclopentane ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 446.5697 and a chemical formula of C27H36F2O3 . Other physical and chemical properties such as boiling point, density, and solubility are not available in the resources I have.Aplicaciones Científicas De Investigación
Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs)
Cyclopenta[a]phenanthren-3-one is structurally related to phenanthrene, a type of PAH. Sphingomonads, a group of microorganisms, can degrade phenanthrene and similar compounds in PAH-contaminated environments. The degradation of phenanthrene by sphingomonads involves a complex enzymatic process, including enzymes like ring-hydroxylating dioxygenase and catechol 2,3-dioxygenase, highlighting the microorganisms' adaptation to PAH-contaminated soils (Waigi et al., 2015).
Plant Secondary Metabolites and Pharmacology
Phenanthrenes, closely related to cyclopenta[a]phenanthren-3-one, are considered significant as plant secondary metabolites. Research has focused on discovering new phenanthrene derivatives and evaluating their biological activities. The Orchidaceae family is a rich source of these compounds, and certain structural features like vinyl and prenyl substitutions are restricted to specific plant families. The biological activities of these compounds, including cytotoxic, antimicrobial, and anti-inflammatory effects, are of high interest, suggesting potential applications in medicinal chemistry and as chemotaxonomic markers (Tóth, Hohmann, & Vasas, 2017).
Environmental Chemistry and Toxicology
The study of cyclopenta[c]phenanthrenes (CP[c]Phs) is essential in environmental chemistry and toxicology. Although structurally similar to cyclopenta[a]phenanthren-3-one, CP[c]Phs show unique biological activities, with implications for environmental risk assessment. This research provides insights into the cellular responses induced by CP[c]Phs, including gene expression and potential toxicities, and emphasizes the need for further exploration of their environmental impact and exposure pathways (Brzuzan et al., 2013).
Bioremediation of Pyrene
Pyrene, another PAH structurally similar to cyclopenta[a]phenanthren-3-one, poses environmental risks. Mycobacterium strains have been identified as effective pyrene degraders, with potential applications in bioremediation. Understanding the degradation pathways, metabolites, and bio-toxicity of pyrene and its metabolites is crucial for enhancing bioremediation strategies. This research is vital for mitigating the ecological threats posed by pyrene contamination (Qutob et al., 2022).
Propiedades
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14,16-18,23H,5-13H2,2-3H3/t14-,16+,17-,18-,19-,20-,21?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHMKHVQVIUQIP-PWGKOOIMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C#C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4(C#C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
CAS RN |
13611-97-7 |
Source


|
| Record name | HE 3562 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013611977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

